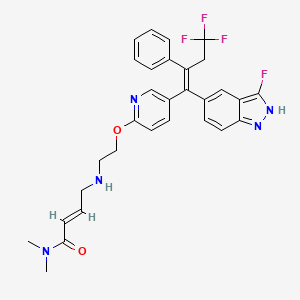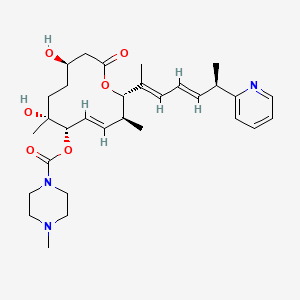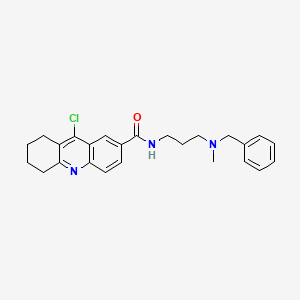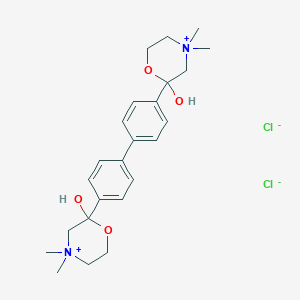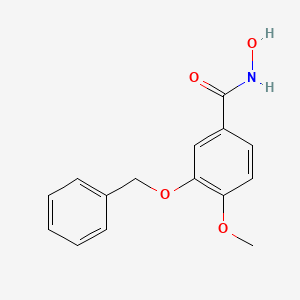
HTL14242
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
HTL14242 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function and regulation of the mGlu5 receptor.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting the mGlu5 receptor.
Mécanisme D'action
Target of Action
HTL14242, also known as 3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile, primarily targets the metabotropic glutamate receptor 5 (mGlu5) . mGlu5 is a class C G-protein-coupled receptor (GPCR) that plays a crucial role in transducing endogenous signals across the cell membrane . It is considered a promising target for the treatment of multiple psychiatric and neurodegenerative disorders .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGlu5 . As a NAM, it reduces the effects of positive agonists, endogenous activators, or antagonists . It binds to the allosteric sites of mGlu5, leading to conformational changes that decrease the receptor’s response to its ligands .
Biochemical Pathways
The action of this compound on mGlu5 affects the glutamatergic neurotransmission, which involves most aspects of normal brain function . By modulating mGlu5 activity, this compound can influence various biochemical pathways and downstream effects related to psychiatric and neurodegenerative disorders .
Pharmacokinetics
This compound is an orally active compound with high bioavailability . It is stable in rat plasma and inactive at the hERG ion-channel . The compound demonstrates excellent, dose-dependent occupancy of mGlu5 receptors with an estimated ED50 of 0.3 mg/kg . It exhibits an oral pharmacokinetic profile with a half-life of 6.5 hours, an AUCinf of 3946 ng/h/mL, and a bioavailability of 80% in dogs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu5 activity. By acting as a NAM, it can reduce the receptor’s response to its ligands, thereby influencing the cellular signal transduction and synaptic transmission related to the glutamatergic neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, can be affected by factors like the physiological condition of the individual, the presence of other drugs, and the route of administration
Analyse Biochimique
Biochemical Properties
HTL14242 plays a significant role in biochemical reactions. It interacts with the mGlu5 receptors, which are class C G-protein-coupled receptors (GPCRs) and are considered promising targets for the treatment of many psychiatric and neurodegenerative disorders .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of mGlu5 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mGlu5 receptors. This binding results in negative allosteric modulation of the receptor, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates excellent, dose-dependent occupancy of mGlu5 receptors . It is stable in rat plasma and has a clean profile in vitro assays of cytotoxicity in HepG2 cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It demonstrates an excellent, dose-dependent occupancy of mGlu5 receptors from an oral dose, with an estimated ED50 of 0.3 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of mGlu5 receptors. It interacts with these receptors, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with mGlu5 receptors . The modulation of these receptors can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is associated with its target, the mGlu5 receptors. These receptors are membrane proteins, indicating that this compound is likely to be localized in the cell membrane where it exerts its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de HTL14242 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification et caractérisation pour garantir une pureté et une qualité élevées .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour le contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions
HTL14242 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées sous des conditions de température et de pression contrôlées pour garantir des résultats optimaux .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la fonction et la régulation du récepteur mGlu5.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives telles que la maladie de Parkinson.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur mGlu5.
Mécanisme d'action
This compound exerce ses effets en se liant au site allostérique du récepteur mGlu5, qui est distinct du site orthostérique où le ligand endogène se lie. Cette liaison entraîne un changement conformationnel du récepteur, conduisant à une diminution de son activité. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des cascades de signalisation en aval qui sont généralement activées par le récepteur mGlu5 .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à HTL14242 comprennent :
Mavoglurant : Un autre modulateur allostérique négatif du récepteur mGlu5.
Basimglurant : Un composé aux propriétés pharmacologiques similaires ciblant le récepteur mGlu5.
Unicité
This compound est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur mGlu5. Il a montré d'excellentes propriétés pharmacocinétiques, notamment une stabilité dans le plasma et un profil propre dans les tests de cytotoxicité. Ces caractéristiques en font un outil précieux pour la recherche scientifique et un candidat prometteur pour le développement thérapeutique .
Propriétés
IUPAC Name |
3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAXDSVNYVVQSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How was HTL14242 discovered, and what is its mechanism of action?
A1: this compound was discovered through a fragment-based drug discovery approach targeting the metabotropic glutamate receptor 5 (mGlu5) []. This involved screening a library of fragments against a thermostabilized mGlu5 receptor using a high-concentration radioligand binding assay. A promising pyrimidine hit with moderate affinity and high ligand efficiency was identified and further optimized using structure-based drug discovery methods, ultimately leading to this compound []. As a negative allosteric modulator (NAM), this compound binds to an allosteric site on mGlu5, distinct from the glutamate binding site, and inhibits receptor activation. This modulation of mGlu5 activity has implications for potential therapeutic applications, particularly in neurological and psychiatric disorders.
Q2: How does the structure of this compound provide insights into its interaction with mGlu5?
A2: High-resolution crystal structures of the stabilized mGlu5 receptor in complex with this compound and a related molecule were solved [, ]. These structures revealed that this compound binds within the transmembrane domain of mGlu5 at an allosteric site. Detailed analysis of the binding interactions, including specific amino acid contacts and binding pocket characteristics, provides valuable information for understanding the structural basis of this compound's selectivity and potency as an mGlu5 NAM. This structural information can be further exploited for designing novel mGlu5 modulators with improved properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
![4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B607906.png)
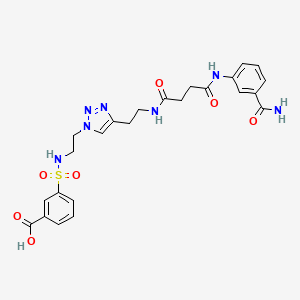
![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)
![N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B607911.png)
